

X-ray crystallography of "Methyl 5-bromo-6-chloropicolinate" derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 5-bromo-6-chloropicolinate*

Cat. No.: *B567738*

[Get Quote](#)

Comparative Crystallographic Analysis of Picolinate Derivatives

For researchers and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography provides definitive structural data that can guide synthesis and structure-activity relationship (SAR) studies. This guide offers a comparative overview of the crystallographic data for derivatives of picolinic acid, providing context for the structural analysis of compounds like "**Methyl 5-bromo-6-chloropicolinate**," for which public crystallographic data is not currently available.

While direct crystallographic information for "**Methyl 5-bromo-6-chloropicolinate**" is not found in publicly accessible databases, analysis of structurally related picolinate derivatives offers valuable insights into the expected solid-state behavior and intermolecular interactions of this class of compounds. Subtle changes in substituents on the pyridine ring can significantly influence crystal packing and molecular conformation.

Comparison of Crystallographic Data for Picolinate Derivatives

The following table summarizes key crystallographic parameters for a selection of picolinic acid derivatives, offering a baseline for comparison. These compounds showcase the variations in crystal systems and space groups that can arise from different substitution patterns.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Ref.
3-Bromopicolinic Acid (two molecules in asymmetric unit)	C ₆ H ₄ BrNO ₂	Orthorhombic	Pna21	-	-	-	-	[1]
Chromium(III) Picolinate Monohydrate	C ₁₈ H ₁₄ Cr ₄ O ₇	Monoclinic	C2/c	30.219(3)	8.529(1)	13.942(2)	95.141(1)	[1]
2-(4-Nitrophenyl)-2-oxoethyl picolinate	C ₁₄ H ₁₀ NO ₅	-	-	-	-	-	-	[2]
A Picolinic Acid Derivative 1	-	Monoclinic	P21/n	14.992(1)	7.6172(7)	16.237(1)	100.99(1)	[3]
A Picolinic Acid	-	Monoclinic	P21/c	-	-	-	-	[3]

Derivative 3

A
Picolini
c Acid - Triclinic P1 - - - - [3]
Derivative 4

Note: Detailed cell parameters for all compounds were not fully available in the referenced abstracts.

The diversity in crystal systems, from orthorhombic to monoclinic and triclinic, underscores the sensitivity of crystal packing to molecular structure. These variations are influenced by factors such as hydrogen bonding, π - π stacking, and other intermolecular interactions, which can be further analyzed using techniques like Hirshfeld surface analysis.[2][3]

Standard Experimental Protocol for X-ray Crystallography

The following protocol outlines a typical procedure for the single-crystal X-ray diffraction analysis of small organic molecules like picolinate derivatives.

- Crystal Growth: Suitable single crystals are grown, often by slow evaporation of a solvent from a saturated solution of the compound.
- Data Collection:
 - A suitable crystal is mounted on a diffractometer.
 - Data is collected using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).[3]
 - The dataset is collected at a controlled temperature, often 100K or 293K, to minimize thermal vibrations.
- Data Reduction and Absorption Correction:

- The raw diffraction data is processed to yield a set of indexed reflections with their intensities.
- An absorption correction is applied to account for the absorption of X-rays by the crystal.
[3]
- Structure Solution and Refinement:
 - The crystal structure is solved using direct methods.
 - The structural model is refined against F2 for all data.[3]
 - Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2][3]
- Data Analysis and Visualization:
 - Software such as Olex2 or SHELX is used for structure solution, refinement, and visualization.[3]
 - Further analysis, such as Hirshfeld surface analysis, can be performed to investigate intermolecular interactions.[2][3]

Experimental Workflow

The following diagram illustrates the general workflow for a single-crystal X-ray crystallography experiment.

[Click to download full resolution via product page](#)

General workflow for X-ray crystallography.

This guide provides a foundational understanding of the crystallographic landscape for picolinate derivatives. For researchers working with "**Methyl 5-bromo-6-chloropicolinate**" or similar molecules, this comparative data and standardized protocol can inform crystallization strategies and aid in the interpretation of new structural data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl picolinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [X-ray crystallography of "Methyl 5-bromo-6-chloropicolinate" derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b567738#x-ray-crystallography-of-methyl-5-bromo-6-chloropicolinate-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com